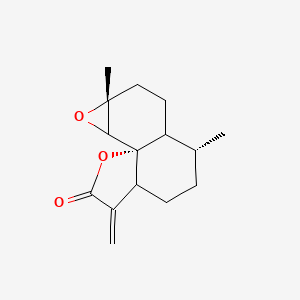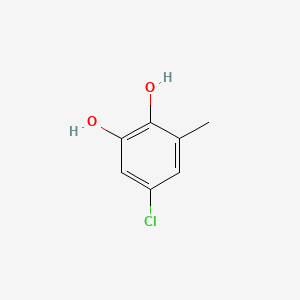
5-Chloro-3-methylcatechol
Overview
Description
5-Chloro-3-methylcatechol is a chlorinated derivative of catechol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a methyl group and a chlorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-methylcatechol can be synthesized through several methods. One common approach involves the chlorination of 3-methylcatechol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of the hydrogen atom with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less oxidized catechol derivatives.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methylcatechol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylcatechol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylcatechol
- 4-Chloro-3-methylcatechol
- 3-Methylcatechol
- Catechol
Uniqueness
5-Chloro-3-methylcatechol is unique due to the specific positions of the chlorine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the chlorine atom at position 5 enhances its electrophilic character, making it more reactive in certain substitution reactions .
Properties
IUPAC Name |
5-chloro-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKYMVOIBWYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185767 | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31934-88-0 | |
| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methylbenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 5-chloro-3-methylcatechol?
A: this compound is a significant intermediate in the bacterial degradation pathway of certain herbicides like 4-chloro-2-methylphenoxyacetate (MCPA). [, , ] Understanding its metabolism helps us comprehend the biodegradation of such pollutants in the environment.
Q2: How is this compound metabolized by bacteria?
A: Research shows that a soil pseudomonad, Pseudomonas N.C.I.B. 9340, utilizes a multi-step pathway to degrade this compound. [, ] The process involves a ring-fission oxygenase, a lactonizing enzyme, and a delactonizing enzyme. This pathway converts this compound to cis,cis-γ-chloro-α-methylmuconate, then to γ-carboxymethylene-α-methyl-Δαβ-butenolide, and finally to γ-hydroxy-α-methylmuconate. [, ]
Q3: What are the necessary cofactors for the enzymes involved in this compound degradation?
A: Studies have identified specific cofactor requirements for optimal enzyme activity. The ring-fission oxygenase necessitates Fe2+ or Fe3+ and reduced glutathione. [, ] The lactonizing enzyme is stimulated by Mn2+, Mg2+, Co2+, and Fe2+. [, ] Interestingly, the delactonizing enzyme appears to function without a specific cofactor requirement. [, ]
Q4: Does the position of the chlorine atom influence the bacterial degradation of chloromethylcatechols?
A: Yes, research suggests that the position of the chlorine atom significantly affects the biodegradability of chloromethylcatechols. [] For example, while this compound undergoes efficient dehalogenation during bacterial metabolism, its isomer, 3-chloro-4-methylcatechol, forms metabolites like 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone, which are not easily dehalogenated. [] This difference highlights the importance of the chlorine atom's position in influencing the compound's susceptibility to bacterial degradation.
Q5: What makes 2-chlorotoluene degradation challenging for bacteria?
A: The degradation of 2-chlorotoluene poses a challenge due to the formation of specific chloromethylcatechol isomers during its metabolism. [] The presence of 3-chloro-4-methylcatechol, leading to the formation of recalcitrant metabolites, contributes to the difficulty in 2-chlorotoluene degradation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


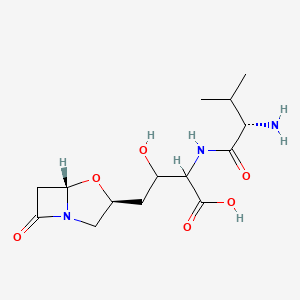
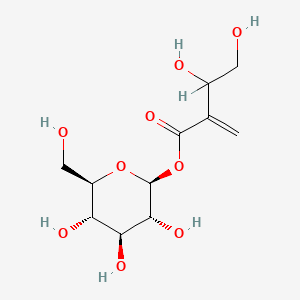
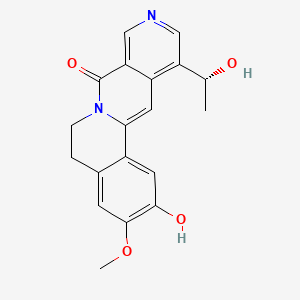


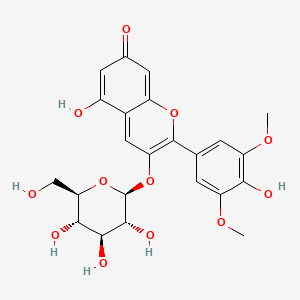
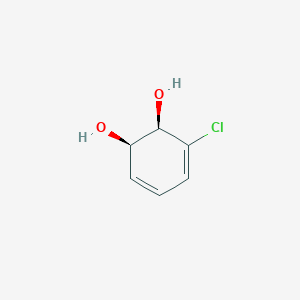

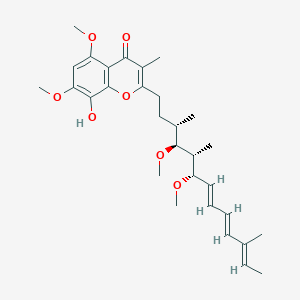
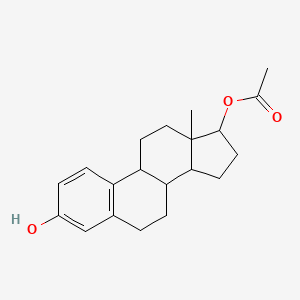
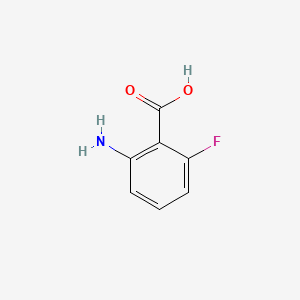
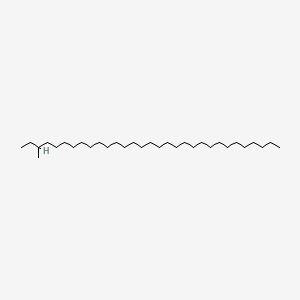
![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)
